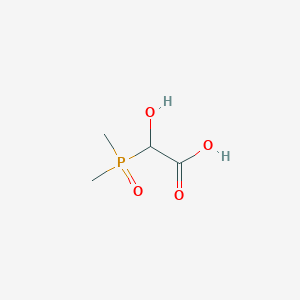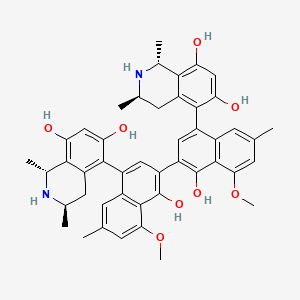
Benz(a)anthracene-3,4-dihydrodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-3,4-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benz(a)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential health impacts and its role in the study of PAH metabolism and carcinogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benz(a)anthracene-3,4-dihydrodiol can be synthesized through the metabolic oxidation of benz(a)anthracene. This process typically involves the use of liver microsomes and cytochrome P-450 enzymes, which catalyze the oxidation of benz(a)anthracene to its dihydrodiol form . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the compound can be produced in laboratory settings using the aforementioned synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-3,4-dihydrodiol undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form diol-epoxides, which are highly reactive and can form DNA adducts.
Reduction: The compound can be reduced back to benz(a)anthracene under certain conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P-450 enzymes, NADPH, and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products
The major products formed from these reactions include diol-epoxides, which are known for their carcinogenic properties due to their ability to form DNA adducts .
Applications De Recherche Scientifique
Benz(a)anthracene-3,4-dihydrodiol is primarily used in scientific research to study the metabolism and carcinogenicity of PAHs. Its applications include:
Chemistry: Understanding the chemical behavior and reactivity of PAH derivatives.
Biology: Studying the metabolic pathways and enzymatic processes involved in PAH metabolism.
Medicine: Investigating the compound’s role in carcinogenesis and its potential impacts on human health.
Industry: Although not widely used in industrial applications, it serves as a model compound for studying environmental pollutants and their degradation
Mécanisme D'action
The mechanism of action of benz(a)anthracene-3,4-dihydrodiol involves its metabolic activation to diol-epoxides, which can bind to DNA and form adducts. These DNA adducts can cause mutations and initiate carcinogenesis. The compound primarily targets cellular DNA, leading to genotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benz(a)anthracene-1,2-dihydrodiol
- Benz(a)anthracene-5,6-dihydrodiol
- Benz(a)anthracene-8,9-dihydrodiol
- Benz(a)anthracene-10,11-dihydrodiol
Uniqueness
Benz(a)anthracene-3,4-dihydrodiol is unique due to its exceptionally high carcinogenicity compared to other dihydrodiols of benz(a)anthracene. This is attributed to its ability to form highly reactive diol-epoxides that can efficiently bind to DNA and induce mutations .
Propriétés
Numéro CAS |
60967-89-7 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(3S,4S)-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-10,17-20H/t17-,18-/m0/s1 |
Clé InChI |
KUBYVPFVNKJERF-ROUUACIJSA-N |
SMILES isomérique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C[C@@H]([C@H]4O)O |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O |
| 64501-86-6 67335-42-6 |
|
Synonymes |
BA-3,4-dihydrodiol benz(a)anthracene-3,4-dihydrodiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


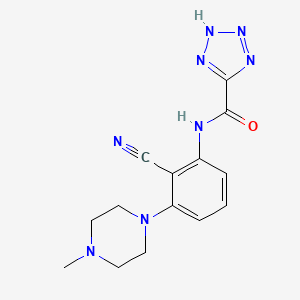
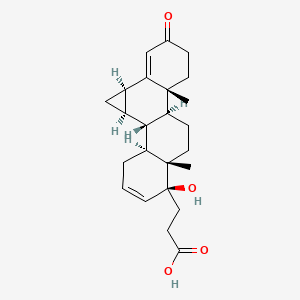
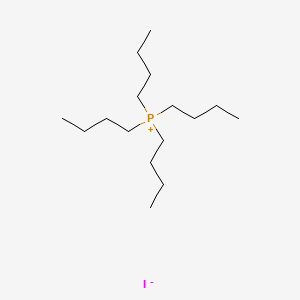

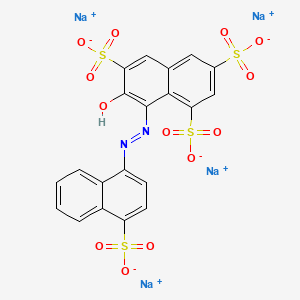
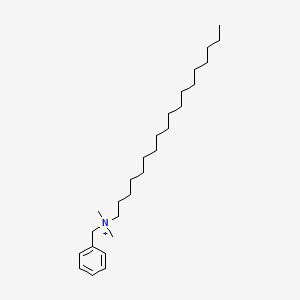
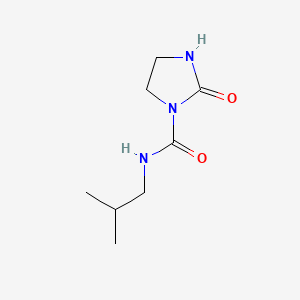
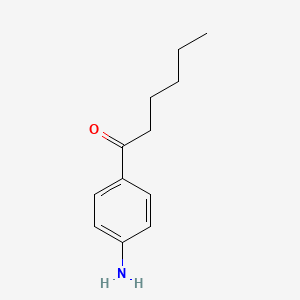
![2-[3-(4-Chlorophenyl)-5-methoxyphenyl]acetic acid](/img/structure/B1222172.png)

![Triphenyleno[1,12-bcd]thiophene](/img/structure/B1222175.png)
